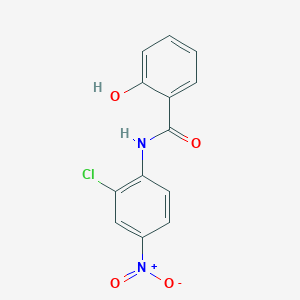

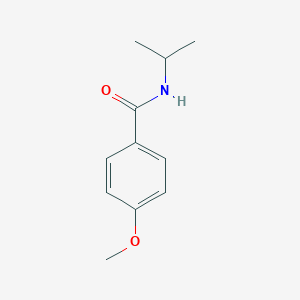

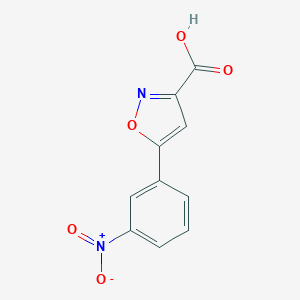

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Übersicht

Beschreibung

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (NCNPBA) is a small organic molecule with a wide range of applications in scientific research. NCNPBA has been used in various research fields such as biochemistry, pharmacology, and nanotechnology. NCNPBA is a versatile molecule with numerous potential applications, including the ability to act as a substrate for enzyme-catalyzed reactions, a chelating agent, and a fluorescent dye. NCNPBA also has potential applications in drug discovery and development, as well as in the study of protein-ligand interactions.

Wissenschaftliche Forschungsanwendungen

Anticestodal Drug Modification

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide has been studied for its role in the modification of the anticestodal drug Niclosamide. Researchers found that reactions with higher amines and 1-(2-aminoethyl)-piperazine led to the formation of water-soluble ammonium salts while retaining the pharmacophoric groups responsible for the antihelminthic effect, without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).

Anticancer Agent Optimization

The derivative has been utilized in the optimization of niclosamide derivatives for developing potential anticancer agents. These derivatives were tested against various human cancer cells and showed significant cytotoxicity, indicating their potential as anticancer agents (Tang et al., 2017).

Antitumor Activity and Structural Analysis

Studies have explored the structure-property relationship and antitumor activity of this compound derivatives. These studies included X-ray diffraction methods, DFT calculations, and antitumor activity assays, showing the compound's potential in antitumor applications (He et al., 2014).

Antimicrobial Activity against Intestinal Bacteria

The compound has been evaluated for its antimicrobial activity against intestinal sulfate-reducing bacteria. The studies showed significant cytotoxic activity and bacterial growth inhibition, highlighting its potential in addressing bacterial infections (Kushkevych et al., 2015).

Synthesis of New AB-type Monomers

Research has been conducted on the synthesis of new AB-type monomers for polybenzimidazoles using derivatives of this compound. This research is significant for developing advanced polymeric materials (Begunov & Valyaeva, 2015).

Wirkmechanismus

Target of Action

Related compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside are known to serve as chromogenic substrates in assays for enzymes that release 2-chloro-4-nitrophenyl (cnp) from the conjugated carbohydrate .

Mode of Action

It’s worth noting that the related compound, 2-chloro-4-nitrophenyl-α-d-glucopyranoside, is a chromogenic substrate for enzymes that target the linkage between cnp and α-d-glucose .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Result of Action

It’s worth noting that the related compound, 2-chloro-4-nitrophenyl-α-d-glucopyranoside, serves as a chromogenic substrate for enzymes that release cnp from the conjugated carbohydrate .

Action Environment

It’s worth noting that the degradation of the related compound, 2-chloro-4-nitrophenol, by a gram-negative bacterium is influenced by the presence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Eigenschaften

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-7-8(16(19)20)5-6-11(10)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTISUNSASAUMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385815 | |

| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32853-24-0 | |

| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different solid forms of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide) and how do their structures influence their properties?

A1: Niclosamide exhibits polymorphism and can exist in various solid forms, including a high Z' polymorph (Form II), a monohydrate (HA), and solvates with methanol, acetone, and acetonitrile []. These forms differ in their crystal packing and interactions with solvent molecules. For instance, the methanol solvate readily transforms into the monohydrate under ambient conditions due to the nature of hydrogen bonding interactions within the crystal lattice []. This highlights the impact of solid form on stability and potential implications for storage and formulation of the drug.

Q2: How does the inclusion of solvent molecules affect the crystal structure of Niclosamide?

A2: Solvent molecules play a crucial role in determining the crystal packing of Niclosamide. In solvates, solvent molecules like methanol, acetone, and acetonitrile engage in hydrogen bonding with the hydroxyl group of Niclosamide, influencing the arrangement of molecules within the crystal lattice []. For example, in the acetone solvate, Niclosamide molecules form V-shaped arrangements facilitated by interactions with acetone. Understanding the role of solvent inclusion is crucial for controlling the crystallization process and obtaining desired solid forms with specific physicochemical properties.

Q3: What is the mechanism behind the long-term effect of Niclosamide in preventing bacterial leaf blight in rice?

A3: Research shows that Niclosamide exhibits systemic translocation within rice plants, contributing to its long-term efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae []. After application, Niclosamide rapidly moves from the treated area to distant untreated leaves, reaching peak levels within hours. This systemic movement ensures the compound reaches the infection site, even when applied to a different part of the plant. While the exact mechanism of action against the bacteria requires further investigation, this systemic distribution contributes to sustained protection of rice plants.

Q4: How can this compound be incorporated into nanostructured platforms for electrocatalytic applications?

A4: this compound (Niclosamide) can be immobilized on multi-wall carbon nanotubes (MWCNT) and electrochemically reduced to create a novel platform for electrocatalytic NADH oxidation []. This modified electrode exhibits a stable redox couple attributed to the Ar-NO/Ar-NHOH transformation of Niclosamide. This electrocatalytic activity makes it a promising candidate for developing dehydrogenase-based biosensors.

Q5: Are there any known structural modifications of this compound aimed at improving its biological effect?

A5: While the provided abstracts don't delve into specific structural modifications of this compound, one study mentions the goal of improving its biological effects []. This suggests ongoing research exploring structure-activity relationships. Further investigation into these modifications could reveal valuable information about optimizing the compound's properties for various applications, including enhancing its potency or targeting specific biological pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)